molecular formula C13H12ClF3N2O2 B1620984 5-(2-Chloro-1,1-dimethylethyl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole CAS No. 680216-04-0

5-(2-Chloro-1,1-dimethylethyl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole

Cat. No.: B1620984
CAS No.: 680216-04-0
M. Wt: 320.69 g/mol
InChI Key: UZUZQUKCJVFBNE-UHFFFAOYSA-N
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Description

5-(2-Chloro-1,1-dimethylethyl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole is a 1,2,4-oxadiazole derivative characterized by two distinct substituents:

  • Position 5: A 2-chloro-1,1-dimethylethyl group, which introduces steric bulk and halogenated reactivity.
  • Position 3: A 4-(trifluoromethoxy)phenyl group, contributing electron-withdrawing properties via the trifluoromethoxy (-OCF₃) moiety.

Properties

IUPAC Name

5-(1-chloro-2-methylpropan-2-yl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClF3N2O2/c1-12(2,7-14)11-18-10(19-21-11)8-3-5-9(6-4-8)20-13(15,16)17/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZUZQUKCJVFBNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCl)C1=NC(=NO1)C2=CC=C(C=C2)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50381871
Record name 5-(2-chloro-1,1-dimethylethyl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

680216-04-0
Record name 5-(2-chloro-1,1-dimethylethyl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chloro-1,1-dimethylethyl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-2-methylpropanoic acid hydrazide with 4-(trifluoromethoxy)benzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate acyl hydrazide, which then undergoes cyclization to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the chloro-substituted tert-butyl group, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the oxadiazole ring or the trifluoromethoxy group, potentially leading to the formation of amines or other reduced derivatives.

    Substitution: The chloro group in the tert-butyl moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) can be used in substitution reactions, typically in the presence of a base.

Major Products

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

5-(2-Chloro-1,1-dimethylethyl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 5-(2-Chloro-1,1-dimethylethyl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with microbial enzymes, disrupting their function and leading to antimicrobial activity. In cancer cells, it may interfere with signaling pathways, inducing apoptosis or inhibiting cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties, derived from the evidence:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties/Applications Reference
5-(2-Chloro-1,1-dimethylethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole C₁₃H₁₅ClN₂O 250.726 5: 2-chloro-1,1-dimethylethyl; 3: 4-methylphenyl Synthetic intermediate; no bioactivity reported
5-(5-Methyl-1H-1,2,4-triazol-3-yl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole C₁₂H₈F₃N₅O₂ 311.22 5: triazolyl; 3: 4-(trifluoromethoxy)phenyl Predicted boiling point: 459.1±55.0°C; high purity (99%)
5-(6-Chloro-2-ethylimidazo[1,2-a]pyridin-3-yl)-3-(4-(trifluoromethoxy)benzyl)-1,2,4-oxadiazole (243) Not provided Not provided 5: imidazopyridinyl; 3: benzyl-OCF₃ Derived from key intermediates; structural complexity
5-(Chloromethyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole (11) C₁₀H₆ClF₃N₂O 274.61 5: chloromethyl; 3: 4-(trifluoromethyl)phenyl Synthetic yield: 48%; pale yellow oil

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing Groups (EWGs) : The trifluoromethoxy group in the target compound enhances metabolic stability and lipophilicity compared to methyl () or trifluoromethyl () substituents .

Pharmacological Relevance

  • Antimicrobial Activity : 1,2,4-Oxadiazoles with triazolyl or fluorophenyl substituents exhibit activity against pathogens like C. albicans and S. aureus () .
  • Drug Development : Compounds like 5-(5-methyl-1H-1,2,4-triazol-3-yl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole () are prioritized for high purity (99%) and stability under -20°C storage .

Biological Activity

The compound 5-(2-Chloro-1,1-dimethylethyl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole is part of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes available research on the biological activity of this specific oxadiazole derivative, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C14_{14}H12_{12}ClF3_3N2_2O
  • Molecular Weight : 320.70 g/mol

Structural Features

  • The oxadiazole ring contributes to the compound's bioactivity.
  • The presence of chloro and trifluoromethoxy substituents enhances lipophilicity and may influence receptor interactions.

Anticancer Potential

Recent studies have highlighted the anticancer properties of oxadiazole derivatives. A study evaluating a series of 1,3,4-oxadiazoles demonstrated significant anticancer activity against human cancer cell lines, including HT-29 (colon adenocarcinoma) and MDA-MB-231 (breast cancer) cells .

Case Study: Anticancer Evaluation

  • Cell Lines Tested :
    • HT-29: Showed a reduction in cell viability across various concentrations.
    • MDA-MB-231: Greater reduction in viability at higher concentrations (50 µM), with apoptosis rates ranging from 45.2% to 62.7% .

The biological activity of oxadiazoles is often attributed to their ability to inhibit key enzymes and receptors involved in tumor progression:

  • Inhibition of Histone Deacetylases (HDAC) : Certain derivatives have shown potent HDAC inhibitory activity, crucial for cancer cell proliferation control .
  • Interaction with Growth Factors : The compounds can inhibit epidermal growth factor receptors (EGFR) and vascular endothelial growth factor (VEGF), which are pivotal in cancer growth and metastasis .

Other Biological Activities

Beyond anticancer effects, oxadiazoles have been investigated for:

  • Antimicrobial Activity : Some derivatives exhibit antibacterial properties against various pathogens.
  • Anti-inflammatory Effects : Research indicates potential in reducing inflammation markers.

Data Table of Biological Activities

Activity TypeCell Line/TargetConcentration RangeEffect Observed
AnticancerHT-296.25 µM - 200 µMReduced viability
AnticancerMDA-MB-23110 µM - 50 µMApoptosis (45.2% - 62.7%)
HDAC InhibitionHDAC-120 nMInhibition up to 90%
Growth Factor InhibitionEGFR/VEGFVariesInhibition observed

Q & A

Q. What are the established synthetic routes for 5-(2-Chloro-1,1-dimethylethyl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via cyclization reactions. For example, oxadiazole derivatives are formed by reacting substituted benzamidines with chloromethyl intermediates under anhydrous conditions. Key steps include:
  • Using solvents like toluene or THF under argon to prevent hydrolysis .
  • Catalysts such as NaH or TBAF to accelerate cyclization .
  • Purification via silica gel chromatography (e.g., 1:4 EtOAc/hexanes) to isolate the product with >70% yield .
    Optimization involves adjusting stoichiometry, temperature (e.g., reflux at 90°C), and inert gas flow rates to minimize side products .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer : Structural confirmation requires:
  • NMR spectroscopy : ¹H, ¹³C, and ¹⁹F NMR to verify substituent positions and electronic environments .
  • High-resolution mass spectrometry (HRMS) : To validate molecular ion peaks (e.g., [MH]+ 399.0928 observed vs. 399.0957 calculated) .
  • Elemental analysis : Carbon, hydrogen, and nitrogen content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How do structural modifications at the 3- and 5-positions of the oxadiazole core influence biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal:
  • 3-Position : Aryl groups (e.g., 4-trifluoromethoxyphenyl) enhance metabolic stability and target binding. Pyridyl substitutions improve solubility but reduce potency .
  • 5-Position : Bulky substituents like 2-chloro-1,1-dimethylethyl increase lipophilicity, enhancing membrane permeability. Halogenation (e.g., Cl, CF₃) improves apoptosis induction in cancer cells (IC₅₀ = 0.5–5 μM in T47D breast cancer lines) .
    Computational docking (e.g., molecular dynamics simulations) can predict binding affinities to targets like TIP47 .

Q. What strategies resolve low yields or by-product formation during synthesis?

  • Methodological Answer : Common challenges and solutions include:
  • By-products from incomplete cyclization : Use excess POCl₃ (3 mol) in refluxing toluene to drive the reaction to completion .
  • Hydrolysis of intermediates : Replace hygroscopic solvents (e.g., DMF) with dry THF and maintain inert atmospheres .
  • Low purity : Employ gradient column chromatography (e.g., hexane → EtOAc) or recrystallization (DMSO/water, 2:1) .

Q. How can contradictions in biological data across studies be systematically addressed?

  • Methodological Answer : Discrepancies (e.g., variable activity against cancer cell lines) require:
  • Standardized assays : Use identical cell lines (e.g., MX-1 tumors) and protocols (e.g., flow cytometry for apoptosis quantification) .
  • Control experiments : Verify compound stability under assay conditions (e.g., HPLC monitoring) .
  • Multi-omics integration : Combine transcriptomics and proteomics to identify off-target effects or resistance mechanisms .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-Chloro-1,1-dimethylethyl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
5-(2-Chloro-1,1-dimethylethyl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.